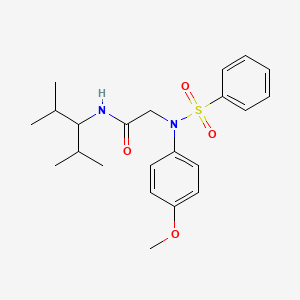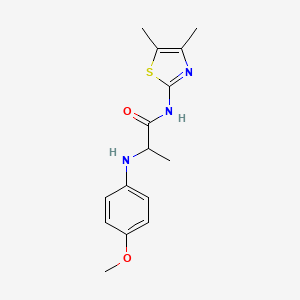
N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide, also known as DMT1-AM, is a chemical compound that has been extensively studied in the field of scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and its potential applications in the field of medicine. In
Mecanismo De Acción
N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide works by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). ROS are molecules that can cause damage to cells and tissues, and are involved in the development of many diseases. By inhibiting the production of ROS, this compound can help to prevent damage to cells and tissues, and can potentially slow down or prevent the development of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes that are involved in the production of antioxidants, which can help to protect cells and tissues from damage. This compound has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, this compound has been shown to have neuroprotective effects, which can help to prevent damage to the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, this compound is relatively easy to synthesize and purify, which makes it a good candidate for use in lab experiments. However, one of the limitations of using this compound in lab experiments is that it can be expensive to produce in large quantities, which may limit its use in certain studies.
Direcciones Futuras
There are several future directions for research on N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide. One potential direction is to further explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties. Additionally, further research could be done to explore its potential use in the treatment of pain and inflammation. Finally, more research could be done to investigate the potential side effects of this compound, as well as its long-term safety and efficacy.
Métodos De Síntesis
The synthesis of N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide involves the reaction of 4,5-dimethyl-2-thiazolamine with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide has been studied extensively in various scientific research applications. It has been shown to have potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties. Additionally, this compound has been studied for its potential use in the treatment of pain and inflammation.
Propiedades
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methoxyanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-9-11(3)21-15(17-9)18-14(19)10(2)16-12-5-7-13(20-4)8-6-12/h5-8,10,16H,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQLUPQQRNJFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5235407.png)
![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B5235414.png)
![(3aS*,6aR*)-3-[2-(2-pyridinyl)ethyl]-5-(1,3-thiazol-2-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5235420.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5235426.png)

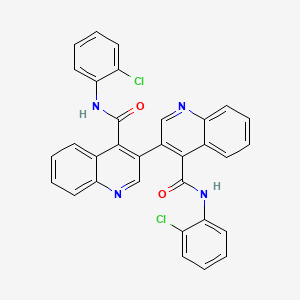

![N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5235448.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5235456.png)
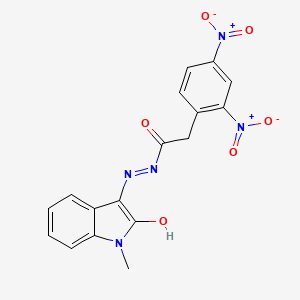
![ethyl 1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5235464.png)
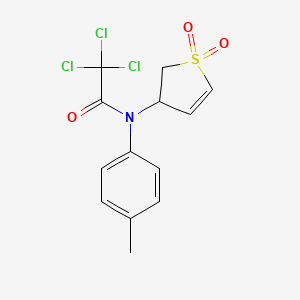
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide](/img/structure/B5235480.png)
